4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-ethoxy-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-7-9-22(10-8-21)26(23,24)15-6-4-5-14(18)11-15/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCOMSODBMWQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:
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Formation of the Pyrimidine Core: : The synthesis begins with the preparation of the 2-methylpyrimidine core. This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
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Introduction of the Ethoxy Group: : The ethoxy group is introduced via an alkylation reaction. This step involves the reaction of the pyrimidine core with ethyl halides in the presence of a base such as potassium carbonate.
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Sulfonylation: : The 3-fluorophenyl sulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of the corresponding fluorophenyl sulfonyl chloride with the intermediate compound in the presence of a base like triethylamine.
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Piperazine Ring Formation: : The final step involves the formation of the piperazine ring. This is typically achieved by reacting the intermediate with piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations:
Ethoxy vs.
Fluorine vs. Trifluoromethyl/Chloro : The 3-fluorine substituent balances electronegativity and steric bulk, whereas trifluoromethyl (CF₃) or chloro (Cl) groups increase hydrophobicity and metabolic resistance .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The target compound’s ethoxy group may reduce aqueous solubility compared to morpholine-containing analogs (e.g., EP 2 402 347 A1 derivatives) .
- Binding Affinity: Sulfonamide groups are known to interact with ATP-binding pockets in kinases. The 3-fluorophenylsulfonyl moiety could enhance binding via halogen bonding, as seen in COX-2 inhibitors .
- Metabolic Stability : Piperazine sulfonyl derivatives generally exhibit moderate stability, but fluorination at the phenyl ring may mitigate oxidative metabolism .
Molecular Geometry and Conformational Analysis
The piperazine ring in the target compound adopts a chair or boat conformation, influenced by sulfonyl group electronegativity. Cremer-Pople puckering parameters (e.g., q₂ , q₃ ) could quantify ring distortion compared to analogs with bulkier substituents . For example, methanesulfonyl-piperazine derivatives may exhibit less puckering due to reduced steric demand versus 3-fluorophenylsulfonyl groups.
Biological Activity
4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a pyrimidine core, a sulfonamide moiety, and a piperazine ring, which together contribute to its pharmacological properties.
Structural Characteristics
The structural features of this compound include:
| Feature | Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 946301-82-2 |
| Core Structure | Pyrimidine with ethoxy and sulfonyl substituents |
The primary biological activity of this compound involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) . ENTs are essential for the uptake of nucleosides, which are critical for nucleotide synthesis and cellular metabolism. By inhibiting these transporters, the compound can reduce nucleoside uptake, potentially impacting various cellular processes and offering therapeutic avenues in oncology and other diseases characterized by altered nucleotide metabolism.
Inhibition Studies
Research has demonstrated that this compound effectively inhibits ENT activity. This inhibition can lead to decreased uridine uptake in cells, which is significant for conditions where nucleotide metabolism is disrupted. Such properties indicate its potential utility as a lead compound in drug development targeting cancer and metabolic disorders.
Case Studies
A study focusing on the biological effects of this compound revealed that it could modulate pathways involved in cell proliferation and survival. For example, experiments showed that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation, suggesting its role as a potential therapeutic agent in cancer treatment.
Comparative Analysis with Related Compounds
The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. The following table compares this compound with related piperazine and pyrimidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | Similar piperazine structure | Varies based on substituent positions |
| 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine | Contains an indole moiety | Different targets due to indole presence |
| FPMINT (complex triazin structure) | More selective towards ENT2 compared to ENT1 | Enhanced selectivity in nucleoside transport |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
